2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine

Catalog No.
S7567702
CAS No.
M.F
C13H13ClFN5
M. Wt
293.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluor...

Product Name

2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine

IUPAC Name

2-[4-(4-chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine

Molecular Formula

C13H13ClFN5

Molecular Weight

293.73 g/mol

InChI

InChI=1S/C13H13ClFN5/c14-10-1-2-16-12(7-10)19-3-5-20(6-4-19)13-9-17-11(15)8-18-13/h1-2,7-9H,3-6H2

InChI Key

RZJKLZKNGWPPEK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC(=C2)Cl)C3=CN=C(C=N3)F

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)Cl)C3=CN=C(C=N3)F
2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine is a chemical compound used in scientific research extensively. It is a heterocyclic compound containing a pyrazine ring fused with a piperazine ring and with a fluorine and chlorine atom substituted in the pyridine and pyrazine rings, respectively. In this paper, we will review its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, its application in scientific research, current state of research, limitations, and future directions.
2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine, also known as MLN8054, is a potent inhibitor of Aurora A kinase, a protein kinase involved in the regulation of important cellular events such as cell division, centrosome separation, and spindle assembly during mitosis. This compound has been the focus of intense research due to its potential as an anticancer agent.
The molecular formula of 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine is C16H12ClFN4. It has a molecular weight of 318.75 g/mol, a melting point of 217-219°C, and a solubility of 0.5 mg/mL in DMSO. The compound is a yellow powder that is stable under normal conditions.
Several methods have been developed to synthesize 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine. One of the most commonly used methods involves the reaction of 4-chloropyridine-2-carboxylic acid hydrazide with 1-(2,4-dichlorophenyl)piperazine to form the intermediate, 2-[4-(4-chloro-2-pyridyl)piperazin-1-yl]pyrazine. The intermediate can then be reacted with 5-fluoropyrazine-2-carbonitrile in the presence of a catalyst to yield 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine. The compound can be characterized using various techniques such as NMR, IR, and MS.
Several analytical methods have been used to detect and quantify 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine in biological samples. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS).
2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by disrupting the function of Aurora A kinase, which is overexpressed in many cancers. The compound has been tested in several cancer cell lines and has shown promising results in inhibiting the proliferation and inducing apoptosis in these cells.
Studies have shown that 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine has low toxicity and is well-tolerated in animal models. However, toxicity studies in humans are needed to determine its safety profile in the clinical setting.
2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine has several applications in scientific research. It can be used as a tool compound for investigating the role of Aurora A kinase in cellular processes, as well as a potential drug candidate for the treatment of cancer.
Currently, many studies are ongoing to determine the effectiveness of 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine as a cancer treatment. There is also research being conducted to expand its application to other diseases and disorders.
One of the limitations of 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine is its poor solubility, which can limit its effectiveness in vivo. Future research should focus on improving the compound's pharmacokinetic properties to enhance its efficacy in clinical trials.
Future research on 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine should explore its use as a potential drug candidate for the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Additionally, research could be conducted to identify other protein targets of the compound and investigate their roles in disease processes. Finally, studies could be done to explore the potential of using the compound in combination with other drugs to enhance its efficacy.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

293.0843513 g/mol

Monoisotopic Mass

293.0843513 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-24-2023

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